2-Aminocyclohexanone

Overview

Description

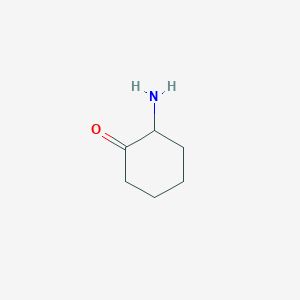

2-Aminocyclohexanone is a chemical compound with the molecular formula C6H11NO . It is also known by other names such as 2-Aminocyclohexanon .

Synthesis Analysis

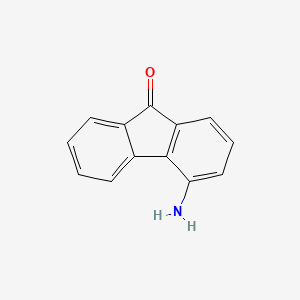

The synthesis of this compound and its analogues has been a subject of research. For instance, a study has reported the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles from this compound hydrochlorides via Fischer indole synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with an amino group at the 2nd position . The average mass of the molecule is 113.158 Da and the monoisotopic mass is 113.084061 Da .Scientific Research Applications

Enantioselective Synthesis and Catalysis

- Optical Activity and Catalysis: Schiffers et al. (2006) developed a protocol for the resolution of racemic 2-aminocyclohexanol derivatives, closely related to 2-Aminocyclohexanone, achieving enantiomers with high enantiomeric excess. These optically active aminocyclohexanols were applied in catalyzed asymmetric reactions, demonstrating their utility in synthetic chemistry for producing compounds with high optical purity. The method allows for the efficient preparation of a broad variety of derivatives, showcasing the versatility of these compounds in asymmetric synthesis and catalysis (Schiffers et al., 2006).

pH-Triggered Conformational Switching

- pH-Induced Conformational Control: Samoshin et al. (2004) demonstrated the use of trans-2-aminocyclohexanols, compounds structurally similar to this compound, as pH-sensitive triggers for conformational switching in molecules. By protonating trans-2-aminocyclohexanols, significant conformational changes were induced, which were applied to control the structure of crown ethers and podands. This research highlights the potential of this compound derivatives in developing responsive molecular systems (Samoshin et al., 2004).

Selective Catalytic Hydrogenation

- Selective Hydrogenation: Wang et al. (2011) explored the selective hydrogenation of phenol to cyclohexanone, an important chemical intermediate, using a palladium-based catalyst. Although not directly involving this compound, this research underscores the relevance of cyclohexanone derivatives in the synthesis of industrially significant compounds and highlights the importance of selective catalytic processes in modern chemistry (Wang et al., 2011).

Application in Organic Synthesis

- Synthetic Applications: Research by Abubakar and Bala (2020) on the catalytic transfer hydrogenation of ketones to alcohols using cobalt(III) complexes includes methodologies that are pertinent to the transformations of cyclohexanone and its derivatives. These findings contribute to the broader application of this compound in synthetic organic chemistry, particularly in the development of new catalytic processes for the reduction of ketones (Abubakar & Bala, 2020).

Mechanism of Action

Target of Action

It is known that amines and ketones, such as 2-aminocyclohexanone, can react with various biological targets, including proteins and enzymes .

Mode of Action

This compound, being an amine and a ketone, can undergo various chemical reactions. One such reaction is with hydroxylamine to form oximes or with hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen. The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones suggests that it may interact with aldehydes and ketones, which are involved in various metabolic pathways .

Pharmacokinetics

The properties of amines and ketones, in general, suggest that they can be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The formation of oximes and hydrazones suggests that it may lead to changes in the structure and function of target molecules .

properties

IUPAC Name |

2-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLPEYHLAKSCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328776 | |

| Record name | 2-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22374-48-7 | |

| Record name | 2-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

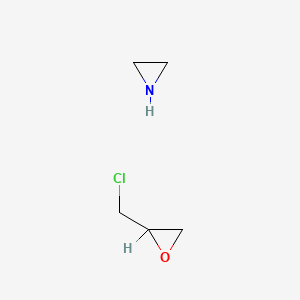

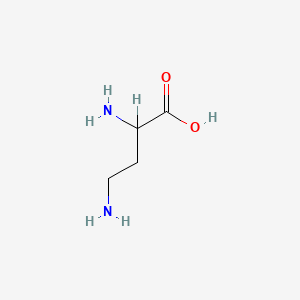

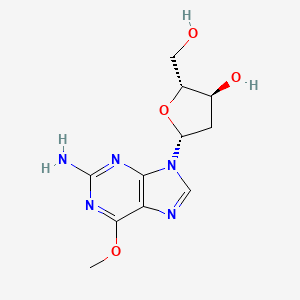

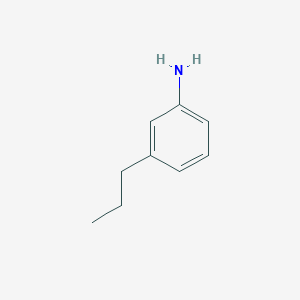

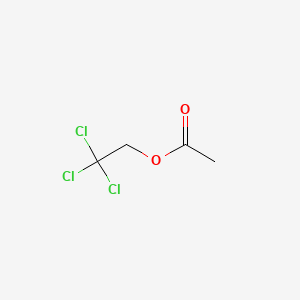

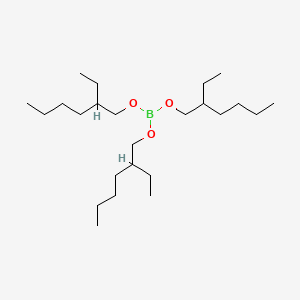

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)